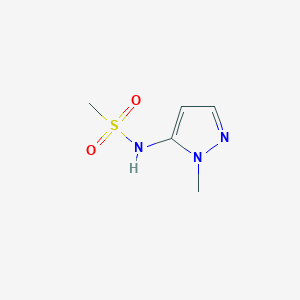
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyano-substituted phenyl ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2,6-dimethylphenylacetic acid and tert-butyl carbamate.
Formation of the Acrylate: The carboxylic acid group of 4-cyano-2,6-dimethylphenylacetic acid is first converted to an ester using methanol and a suitable catalyst, such as sulfuric acid.
Introduction of the Boc-Protected Amino Group: The ester is then reacted with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the Boc-protected amino group.
Formation of the Acrylate Moiety: The final step involves the formation of the acrylate moiety through a Knoevenagel condensation reaction with an appropriate aldehyde, such as formaldehyde, in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or other derivatives.
科学研究应用
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The cyano group and the acrylate moiety contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
相似化合物的比较
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate can be compared with other similar compounds, such as:
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)acrylate: This compound has a nitro group instead of a cyano group, which affects its reactivity and applications.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)acrylate: The presence of a methoxy group instead of a cyano group alters the compound’s electronic properties and reactivity.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)acrylate:
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block in organic synthesis and a useful intermediate in pharmaceutical development. The compound’s ability to undergo various chemical reactions and its interaction with specific molecular targets highlight its importance in scientific research and industrial applications.
属性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
methyl (Z)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-13(10-19)8-12(2)14(11)9-15(16(21)23-6)20-17(22)24-18(3,4)5/h7-9H,1-6H3,(H,20,22)/b15-9- |
InChI 键 |
OBLUTYWFQWHZGN-DHDCSXOGSA-N |
手性 SMILES |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C)C)C#N |
规范 SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)



![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)


